
Benzyl (Z)-3-Amino-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Benzyl 3-aminobut-2-enoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of crotonic acid, where the hydrogen atom on the carboxyl group is replaced by a benzyl group, and the hydrogen atom on the amino group is replaced by a but-2-enoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-aminobut-2-enoate typically involves the reaction of benzyl alcohol with 3-aminocrotonic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product.
Industrial Production Methods
On an industrial scale, the production of (Z)-Benzyl 3-aminobut-2-enoate can be achieved through a similar esterification process, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient catalysts. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
(Z)-Benzyl 3-aminobut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 3-aminobut-2-enoic acid.
Reduction: Reduction of the compound can yield benzyl 3-aminobut-2-enol.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl 3-aminobut-2-enoic acid.
Reduction: Benzyl 3-aminobut-2-enol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(Z)-Benzyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (Z)-Benzyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 3-aminobut-2-enoate: Similar structure but with an ethyl group instead of a benzyl group.
Isopropyl 3-aminobut-2-enoate: Similar structure but with an isopropyl group instead of a benzyl group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(Z)-Benzyl 3-aminobut-2-enoate is unique due to the presence of the benzyl group, which can impart different chemical and biological properties compared to its analogs. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzyl group can participate in π-π interactions, which can influence the compound’s binding affinity to certain proteins or receptors.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
benzyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |
InChIキー |
LPYNWRPARGBJOL-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
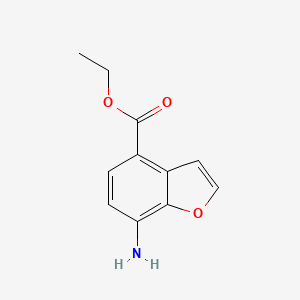
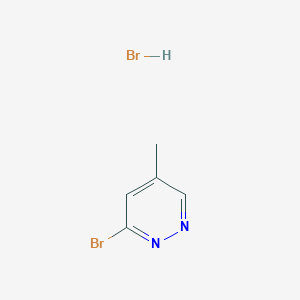
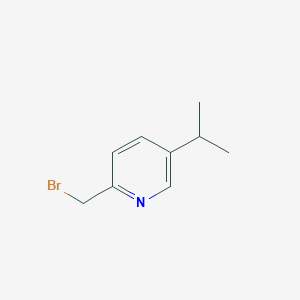
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)

![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)
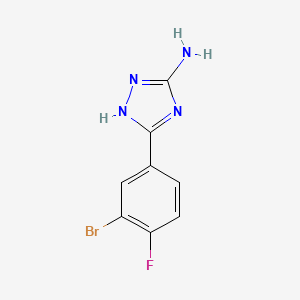
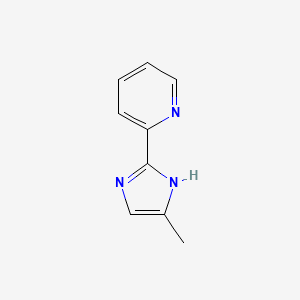
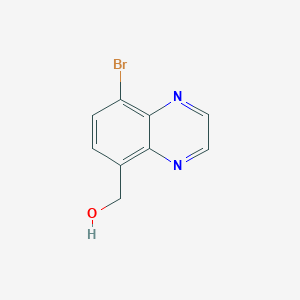
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
